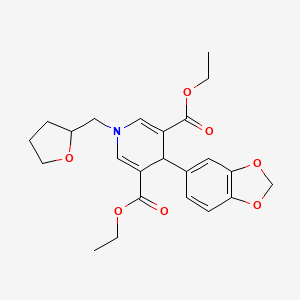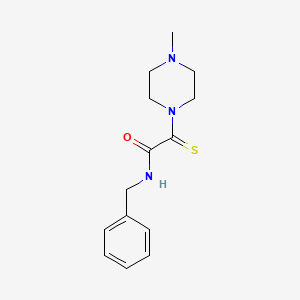![molecular formula C23H38N2O7 B4206684 N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid](/img/structure/B4206684.png)
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Vue d'ensemble
Description
The compound N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid is a complex organic molecule that features a combination of phenoxy, ethoxy, and morpholinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.
Morpholinyl Substitution: The ethoxylated intermediate is further reacted with 2-(4-morpholinyl)ethylamine to introduce the morpholinyl group.
Oxalate Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and morpholinyl groups.
Reduction: Reduction reactions may target the oxalate group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may have potential therapeutic applications in treating diseases related to its mechanism of action.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may find applications in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy and morpholinyl groups may interact with enzymes or receptors, modulating their activity. The ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the phenolic structure but lacks the ethoxy and morpholinyl groups.
2,4-Di-tert-butylphenol: Similar in having tert-butyl groups but differs in the substitution pattern and lack of morpholinyl group.
2-(4-Morpholinyl)ethylamine: Contains the morpholinyl group but lacks the phenoxy and ethoxy groups.
Uniqueness
The uniqueness of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propriétés
IUPAC Name |
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3.C2H2O4/c1-18-5-6-20(19(17-18)21(2,3)4)26-16-15-24-12-8-22-7-9-23-10-13-25-14-11-23;3-1(4)2(5)6/h5-6,17,22H,7-16H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRNTLHVCLELER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4206605.png)
![methyl 4-methyl-2-[(3-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4206618.png)
![N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide](/img/structure/B4206631.png)
![3,4,5-triethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4206639.png)


![1-[(4-ethylphenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4206658.png)
![1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4206673.png)
![2-[2-(3-methylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4206679.png)
![N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B4206687.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4206693.png)
![2-(1-adamantyl)-N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4206702.png)
![1-(2-methoxyphenyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B4206704.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4206710.png)
